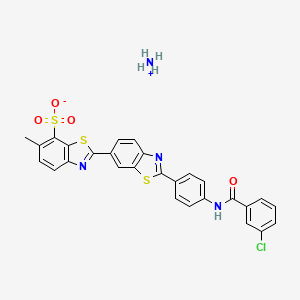

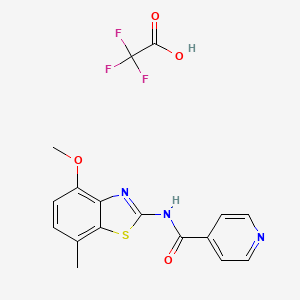

![molecular formula C17H16N2O3 B10763908 2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)

2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML212 is a small-molecule probe developed to investigate fluconazole resistance mechanisms in the pathogenic fungus Candida albicans . This compound was identified through a high-throughput screening campaign conducted by the National Institutes of Health Molecular Libraries and Probe Production Centers Network . ML212 is particularly significant due to its potential to restore fluconazole susceptibility in resistant Candida albicans isolates .

Preparation Methods

The synthesis of ML212 involves the preparation of a substituted indazole possessing the desired bioactivity profile . The detailed synthetic routes and reaction conditions for ML212 are provided in the supporting information of the research articles . The preparation of representative compounds involves several steps, including the regioselective N-alkylation of the 1H-indazole scaffold . Industrial production methods for ML212 are not explicitly detailed in the available literature.

Chemical Reactions Analysis

ML212 undergoes various chemical reactions, including substitution reactions . The common reagents and conditions used in these reactions include N-alkylating reagents and specific ring substituents . The major products formed from these reactions are substituted indazoles with different functional groups . The detailed experimental protocols for these reactions are available in the supporting information of the research articles .

Scientific Research Applications

ML212 has several scientific research applications, particularly in the field of antifungal research . It is used as a chemosensitizer to investigate fluconazole resistance mechanisms in Candida albicans . By undermining the resistance mechanisms of the target pathogen, ML212 helps restore the efficacy of fluconazole, thereby prolonging its status as a frontline treatment . This compound is also used in the study of biofilm formation, drug-target mutations, and efflux-pump amplification in Candida albicans . Additionally, ML212 serves as a valuable tool in the development of novel antimicrobial drugs .

Mechanism of Action

The mechanism of action of ML212 involves its ability to chemosensitize resistant Candida albicans isolates to fluconazole . The molecular targets and pathways involved in this process are still under investigation . ML212 is believed to undermine the resistance mechanisms of the target pathogen, thereby restoring the efficacy of fluconazole . This compound may also affect biofilm formation, drug-target mutations, and efflux-pump amplification in Candida albicans .

Comparison with Similar Compounds

ML212 is unique due to its specific bioactivity profile and its ability to restore fluconazole susceptibility in resistant Candida albicans isolates . Similar compounds include other substituted indazoles and small-molecule probes used in antifungal research . ML212 stands out due to its specific application in investigating fluconazole resistance mechanisms and its potential to prolong the efficacy of fluconazole as a frontline treatment .

Properties

Molecular Formula |

C17H16N2O3 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

methyl 2-[3-(3-methoxyphenyl)indazol-1-yl]acetate |

InChI |

InChI=1S/C17H16N2O3/c1-21-13-7-5-6-12(10-13)17-14-8-3-4-9-15(14)19(18-17)11-16(20)22-2/h3-10H,11H2,1-2H3 |

InChI Key |

HKESSCOHFVBZRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C3=CC=CC=C32)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-[3-(4-phenylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10763825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B10763828.png)

![N-(4-Methylpiperazin-1-Yl)-2-[(5z)-4-Oxo-2-Thioxo-5-(2,3,6-Trichlorobenzylidene)-1,3-Thiazolidin-3-Yl]acetamide](/img/structure/B10763831.png)

![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)

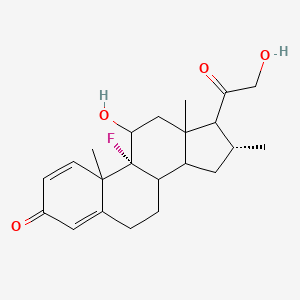

![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)

![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)